3,4-Diaminobenzenesulfonamide, diHCl
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Overview
Description
3,4-Diaminobenzenesulfonamide, dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring and a sulfonamide group. This compound is commonly used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide, dihydrochloride typically involves the following steps:
Nitration: The starting material, ortho-nitroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Sulfonation: The resulting diamine is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 3,4-Diaminobenzenesulfonamide, dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzenesulfonamide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder and hydrochloric acid for nitro group reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: 3,4-Diaminobenzenesulfonamide, dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It is also employed in the study of enzyme kinetics and inhibition .
Medicine: In the medical field, 3,4-Diaminobenzenesulfonamide, dihydrochloride is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent and is being studied for its effects on various bacterial and fungal strains .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of 3,4-Diaminobenzenesulfonamide, dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but with only one amino group.
3,5-Diaminobenzenesulfonamide: Similar structure but with amino groups at different positions.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group.
Uniqueness: 3,4-Diaminobenzenesulfonamide, dihydrochloride is unique due to the presence of two amino groups at the 3 and 4 positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
CAS No. |
2055119-18-9 |
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Molecular Formula |
C6H10ClN3O2S |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
3,4-diaminobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,7-8H2,(H2,9,10,11);1H |
InChI Key |
SEFUMYCHOYQEOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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